(2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride
Overview
Description
(2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride typically involves the chlorination of 5-methylpyridine followed by amination. One common method includes the reaction of 2-chloro-5-methylpyridine with methanamine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow reactors. These methods allow for better control over reaction parameters and can produce larger quantities of the compound efficiently. The use of high boiling solvents like trichlorobenzene and chlorinating agents such as phosphorus oxychloride or phosgene is common in these processes .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines .
Scientific Research Applications
(2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-5-methylpyridine: A precursor in the synthesis of (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride.
2-Chloro-3-iodo-5-methylpyridine: Another derivative with similar structural properties.
2-Chloro-3-methoxy-5-methylpyridine: A compound with a methoxy group instead of an amino group.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Biological Activity
(2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride, a derivative of pyridine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique structural properties, is often utilized in various research applications, including enzyme interactions and as a ligand in binding studies.
- Molecular Formula : C7H10ClN2
- Molecular Weight : 162.62 g/mol
- CAS Number : 1432754-65-8
The compound's structure features a chlorine atom and a methyl group on the pyridine ring, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It functions as a ligand, binding to receptors or enzymes and modulating their activities. The exact mechanisms can vary depending on the biological context in which the compound is utilized, including:
- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound can bind to various receptors, influencing signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains with varying degrees of effectiveness:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Pseudomonas aeruginosa | 11.29 - 77.38 µM |
These results suggest that the compound may be effective in treating infections caused by these pathogens .
Case Studies
-
Study on PDE10A Inhibition :
A recent investigation into related compounds highlighted the potential of pyridine derivatives in inhibiting phosphodiesterase 10A (PDE10A), an enzyme implicated in neuropsychiatric disorders. The study demonstrated that modifications to the pyridine structure could enhance potency and selectivity for PDE10A, suggesting that similar derivatives like this compound could exhibit comparable effects . -
Antichlamydial Activity :
Research has shown that certain pyridine derivatives possess selective activity against Chlamydia species. Although this compound was not directly tested in this context, its structural analogs have demonstrated significant antimicrobial activity against these pathogens .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by its structural features:
- Substituents on the Pyridine Ring : Variations in substituents can significantly affect binding affinity and biological activity.
- Chlorine Atom Positioning : The position and nature of halogen substitutions can alter the compound's reactivity and interaction with biological targets.
Properties
IUPAC Name |
(2-chloro-5-methylpyridin-3-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-6(3-9)7(8)10-4-5;/h2,4H,3,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJNJHHVVRJOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432754-65-8 | |
Record name | 3-Pyridinemethanamine, 2-chloro-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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